2-Cyanoethyltrimethylsilane

Description

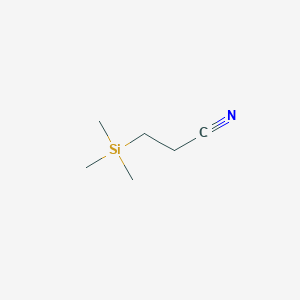

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDJOGCLKUPILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499607 | |

| Record name | 3-(Trimethylsilyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18151-32-1 | |

| Record name | 3-(Trimethylsilyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Cyanoethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2-cyanoethyltrimethylsilane, a valuable building block in organic synthesis and pharmaceutical development. This document details the primary synthetic routes, purification protocols, and analytical characterization of the target compound, presenting quantitative data in a clear, tabular format and illustrating key processes with detailed diagrams.

Synthesis of this compound

Two principal synthetic strategies have been identified for the preparation of this compound: the hydrosilylation of acrylonitrile and the reaction of a trimethylsilylmethyl Grignard reagent with a cyanide source.

Hydrosilylation of Acrylonitrile

The hydrosilylation of acrylonitrile with a trimethylsilane derivative is a common and efficient method for the synthesis of this compound. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of acrylonitrile, typically catalyzed by a transition metal complex.

Experimental Protocol:

A detailed experimental protocol for this method is as follows:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with acrylonitrile and a suitable catalyst, such as a platinum-based catalyst (e.g., Karstedt's catalyst) or a rhodium complex. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Trimethylsilane is added dropwise to the stirred solution at a controlled temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst. The excess solvent and any volatile byproducts are removed under reduced pressure.

Grignard Reaction Route

An alternative approach involves the reaction of a trimethylsilylmethyl Grignard reagent with a suitable cyanide source, such as chloroacetonitrile.

Experimental Protocol:

The following protocol outlines the key steps for this synthesis:

-

Grignard Reagent Preparation: In a dry, inert atmosphere, magnesium turnings are activated in a suitable etheral solvent, such as diethyl ether or tetrahydrofuran (THF). Trimethylsilylmethyl chloride is then added slowly to initiate the formation of trimethylsilylmethylmagnesium chloride.

-

Reaction with Cyanide Source: The freshly prepared Grignard reagent is then added to a solution of chloroacetonitrile in an appropriate solvent at a low temperature (e.g., 0 °C) to control the reaction rate.

-

Quenching and Work-up: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

Purification of this compound

The crude this compound obtained from either synthetic route typically requires purification to remove unreacted starting materials, byproducts, and catalyst residues. Fractional distillation under reduced pressure is the most common and effective method for obtaining high-purity this compound.

Experimental Protocol for Fractional Distillation:

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source. The system should be equipped with a manometer to monitor the pressure.

-

Distillation Procedure: The crude product is placed in the distillation flask with a few boiling chips or a magnetic stirrer. The system is evacuated to the desired pressure. The flask is then heated gently and evenly. The temperature at the head of the column is monitored closely.

-

Fraction Collection: Fractions are collected based on their boiling points at the specific pressure. The main fraction containing the purified this compound is collected at a constant temperature. Early and late fractions, which may contain impurities, are collected separately.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis and purification of this compound.

| Parameter | Hydrosilylation of Acrylonitrile | Grignard Reaction | Fractional Distillation |

| Reaction Yield | 80-95% | 60-80% | >90% recovery |

| Purity (before purification) | 85-95% | 70-85% | - |

| Purity (after purification) | >99% | >99% | >99% |

| Key Reaction Conditions | Platinum or Rhodium catalyst, room temperature to 60 °C | Anhydrous etheral solvent, 0 °C to room temperature | Reduced pressure (e.g., 10-20 mmHg) |

| Boiling Point | - | - | Specific to pressure (e.g., 70-72 °C at 15 mmHg) |

Diagrams

Synthesis and Purification Workflow

Caption: Overall workflow for the synthesis and purification of this compound.

Logical Relationship of Purification Techniques

Caption: Logical flow for the removal of impurities during purification.

An In-depth Technical Guide to 2-Cyanoethyltrimethylsilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethyltrimethylsilane, a bifunctional organosilicon compound, holds significant potential in organic synthesis and materials science. Its unique structure, incorporating both a reactive cyano group and a sterically influential trimethylsilyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its current and potential applications, particularly within the realm of drug discovery and development.

Physical and Chemical Properties

This compound is a liquid at room temperature with a characteristic boiling point and density. The presence of the trimethylsilyl group significantly influences its physical properties, such as solubility in organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NSi | [1] |

| Molecular Weight | 127.26 g/mol | [1][2] |

| CAS Number | 18151-32-1 | [2] |

| Boiling Point | 114-117 °C | [3][4][5][6][7][8][9] |

| Density | 0.793 g/mL at 20 °C | [10][5][6][7][11] |

| Refractive Index (n20/D) | 1.4238 |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectral features based on its molecular structure and data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the trimethylsilyl protons and the protons of the ethyl chain.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.1 | Singlet | 9H | Si(CH₃)₃ |

| ~0.9 | Triplet | 2H | Si-CH₂- |

| ~2.4 | Triplet | 2H | -CH₂-CN |

Note: Predicted chemical shifts and multiplicities. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~-1.0 | Si(CH₃)₃ |

| ~15.0 | Si-CH₂- |

| ~20.0 | -CH₂-CN |

| ~120.0 | -CN |

Note: Predicted chemical shifts based on typical values for similar structures.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (alkyl) |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~840, 760 | Strong | Si-C stretch and CH₃ rock |

Note: Characteristic absorption bands for the functional groups present in the molecule.[10][14][15]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 127 | [M]⁺ (Molecular ion) |

| 112 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Note: Predicted fragmentation pattern based on the general behavior of trimethylsilyl compounds.[3][16][17]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrosilylation of acrylonitrile with trimethylsilane.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with acrylonitrile and a platinum-based hydrosilylation catalyst (e.g., Karstedt's catalyst) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Trimethylsilane: Trimethylsilane is added dropwise to the stirred solution at a controlled temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically distilled to remove the excess starting materials and isolate the this compound product.

-

Purification: Further purification can be achieved by fractional distillation under reduced pressure.

Cyanosilylation of Aldehydes and Ketones

This compound can be utilized as a source of the cyanide nucleophile in the cyanosilylation of carbonyl compounds to form silyl-protected cyanohydrins, which are valuable synthetic intermediates.

Reaction Workflow:

Figure 2: Cyanosilylation and subsequent hydrolysis.

Detailed Protocol:

-

Reaction Setup: A dry reaction vessel is charged with the aldehyde or ketone substrate and a suitable catalyst. A variety of catalysts can be employed, including Lewis acids (e.g., ZnI₂, TiCl₄) or Lewis bases (e.g., KCN/18-crown-6).[1][16][18][19][20] The reaction is performed under an inert atmosphere.

-

Addition of this compound: this compound is added to the reaction mixture, and it is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the substrate and catalyst).[1][16][18][19][20]

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis.

-

Work-up: After the reaction is complete, the mixture is quenched, and the silyl-protected cyanohydrin is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Hydrolysis (Optional): The resulting silyl-protected cyanohydrin can be hydrolyzed under acidic or basic conditions to yield the corresponding α-hydroxy acid or, after reduction of the nitrile, a β-amino alcohol.

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by the interplay between the cyano and trimethylsilyl groups.

Reactions involving the Cyano Group

The cyano group can undergo a variety of transformations, including:

-

Nucleophilic Addition: The nitrile carbon is electrophilic and can be attacked by nucleophiles.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.

-

Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions to form heterocyclic compounds.

Role of the Trimethylsilyl Group

The trimethylsilyl group influences the reactivity of the molecule in several ways:

-

Steric Hindrance: The bulky trimethylsilyl group can direct the approach of reagents to other parts of the molecule.

-

Electronic Effects: The silicon atom can stabilize adjacent carbocations through the β-silicon effect.

-

Protecting Group: The trimethylsilyl group can act as a protecting group for other functionalities in a molecule.

Applications in Drug Development

While direct applications of this compound in marketed drugs are not widely documented, its constituent functional groups and reactivity profile make it a valuable building block in medicinal chemistry.

-

Scaffold for Heterocyclic Synthesis: The cyano group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many drug molecules.[11][21][22][23][24]

-

Introduction of Cyano Groups: The cyano group itself is a key pharmacophore in several drugs, where it can act as a hydrogen bond acceptor or participate in other interactions with biological targets.

-

Bioisosteric Replacement: The trimethylsilyl group can be used as a bioisostere for a tert-butyl group, potentially improving the pharmacokinetic properties of a drug candidate.

Logical Relationship of Functional Groups to Drug Discovery:

Figure 3: Role in Drug Discovery.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][25] It is also very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2][4] All work should be conducted in a well-ventilated fume hood.[2][4]

Conclusion

This compound is a versatile reagent with a range of applications in organic synthesis. Its unique combination of a reactive cyano group and a sterically demanding trimethylsilyl group allows for a variety of chemical transformations. While specific, detailed spectral data and experimental protocols are not widely available in the public domain, the general principles of its reactivity are well-understood. For researchers in drug discovery, this compound represents a valuable building block for the synthesis of novel heterocyclic scaffolds and for the introduction of key pharmacophoric elements. Further exploration of its reactivity and applications is warranted to fully unlock its potential in medicinal chemistry and materials science.

References

- 1. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. gelest.com [gelest.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. gelest.com [gelest.com]

- 11. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Khan Academy [khanacademy.org]

- 13. Khan Academy [khanacademy.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Organocatalytic stereoselective cyanosilylation of small ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. gjsr.journals.ekb.eg [gjsr.journals.ekb.eg]

- 22. researchgate.net [researchgate.net]

- 23. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]

- 24. arkat-usa.org [arkat-usa.org]

- 25. bio.vu.nl [bio.vu.nl]

Spectral Analysis of 2-Cyanoethyltrimethylsilane: A Technical Guide

Introduction

2-Cyanoethyltrimethylsilane, systematically known as 3-(trimethylsilyl)propanenitrile, is an organosilicon compound featuring a terminal nitrile group and a trimethylsilyl (TMS) group. This dual functionality makes it a valuable building block in organic synthesis and materials science. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectra of this compound, complete with expected data, detailed experimental protocols, and logical diagrams to illustrate structure-spectrum correlations.

Predicted Spectral Data

The following tables summarize the expected quantitative data for the NMR and IR spectra of this compound. These values are based on established chemical shift and absorption frequency ranges for the respective functional groups.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.05 | Singlet (s) | 9H | Si-(CH ₃)₃ |

| ~ 0.88 | Triplet (t) | 2H | Si-CH ₂-CH₂-CN |

| ~ 2.35 | Triplet (t) | 2H | Si-CH₂-CH ₂-CN |

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -1.5 | Si-(C H₃)₃ |

| ~ 16.5 | Si-C H₂-CH₂-CN |

| ~ 19.0 | Si-CH₂-C H₂-CN |

| ~ 119.5 | -C ≡N |

FTIR Spectral Data (Predicted)

Sample Phase: Neat Liquid

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Medium-Strong | C-H Stretch (sp³ methyl and methylene) |

| 2248 | Strong, Sharp | C≡N Stretch (Nitrile) |

| 1420 | Medium | CH₂ Scissoring |

| 1250 | Strong | Si-CH₃ Symmetric Deformation (Umbrella)[1] |

| 840 | Strong | Si-C Stretch and CH₃ Rock |

| 760 | Medium | Si-C Stretch |

Spectral Interpretation and Structural Correlation

The spectral data provides a clear fingerprint of the this compound structure.

-

¹H NMR: The spectrum is characterized by three distinct signals. The highly shielded trimethylsilyl protons appear as a sharp singlet far upfield (~0.05 ppm). The two methylene groups form a classic A₂B₂ system, appearing as two triplets due to coupling with each other. The methylene group adjacent to the silicon (Si-CH₂) is more shielded and appears at a lower chemical shift (~0.88 ppm) compared to the methylene group adjacent to the electron-withdrawing nitrile group (~2.35 ppm).

-

¹³C NMR: Four signals are expected, corresponding to the four unique carbon environments. The TMS carbons are highly shielded and appear upfield, typically at a negative chemical shift. The two methylene carbons are resolved, followed by the characteristic nitrile carbon signal in the ~119 ppm region[2].

-

IR Spectrum: The most prominent feature is the strong, sharp absorption band around 2248 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration[3]. Other key signals include the strong C-H stretching bands below 3000 cm⁻¹, a very strong band at 1250 cm⁻¹ for the symmetric methyl deformation of the Si-CH₃ group, and another strong band around 840 cm⁻¹ corresponding to the Si-C stretch and methyl rock[1].

Visualization of Structure-Spectrum Relationships

The following diagram illustrates the correlation between the molecular structure of this compound and its characteristic spectral signals.

Caption: Correlation of molecular groups to spectral signals.

Experimental Protocols

Accurate spectral data acquisition relies on standardized methodologies. The following protocols are recommended for the analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the acquisition parameters for both ¹H and ¹³C nuclei, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a proton-decoupled sequence is standard.

-

-

Data Acquisition & Processing:

-

Acquire the Free Induction Decay (FID) signal.

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS reference signal.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

FTIR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid, the Attenuated Total Reflectance (ATR) or neat liquid cell method is suitable[4].

-

ATR Method: Place one drop of the neat liquid directly onto the clean ATR crystal (e.g., diamond or ZnSe). Ensure good contact.

-

Liquid Cell Method: Use a demountable liquid cell with IR-transparent salt plates (e.g., NaCl or KBr). Place a drop of the sample on one plate, and press the second plate on top to create a thin capillary film.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or clean salt plates. This is crucial to subtract atmospheric (H₂O, CO₂) and accessory-related absorptions.

-

-

Data Acquisition & Processing:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample interferogram over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

The instrument's software will perform a Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Experimental Workflow Visualization

The logical flow for spectral analysis is depicted below.

Caption: General workflow for NMR and FTIR spectral analysis.

References

CAS number and molecular weight of 2-Cyanoethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyanoethyltrimethylsilane, a bifunctional organosilicon compound. While detailed experimental protocols and specific biological pathway data for this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge on its chemical properties, general synthesis strategies, and the potential applications of its constituent functional groups—the cyano and trimethylsilyl moieties—in the realm of drug discovery and development.

Core Compound Data

This compound, also known by its systematic name 3-(Trimethylsilyl)propanenitrile, is a colorless liquid with a distinctive odor. It is soluble in organic solvents such as ethanol and ethers.

| Property | Value | Reference |

| CAS Number | 18151-32-1 | [1][2][3] |

| Molecular Weight | 127.26 g/mol | [1][2] |

| Molecular Formula | C6H13NSi | [2][3] |

| Boiling Point | 102°C at 30 mmHg | [2] |

| Density | 0.8123 g/cm³ | [2] |

| Refractive Index | 1.4238 | [2] |

| Synonyms | 3-(Trimethylsilyl)propanenitrile | [2][3] |

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~0.1 | Singlet | -Si(CH₃)₃ |

| ~0.9 | Triplet | -Si-CH₂- |

| ~2.4 | Triplet | -CH₂-CN |

Synthesis and Experimental Protocols

One described method is the reaction of cyanoethylchloromethylsilane with trimethylchlorosilane under alkaline conditions.[1] A basic catalyst, such as sodium hydroxide, is typically employed to facilitate this reaction.

General Synthesis Workflow

Role in Drug Development and Research

While specific applications of this compound in drug development are not widely documented, the individual functional groups, the nitrile (cyano) and the trimethylsilyl group, play significant roles in medicinal chemistry.

The Nitrile Group in Medicinal Chemistry

The nitrile group is a versatile functional group in drug design.[3][4] Its unique electronic properties and linear geometry allow it to act as a bioisostere for various functional groups, including carbonyls and halogens.[5] Key roles of the nitrile group in pharmaceuticals include:

-

Enhanced Binding Affinity: The strong dipole moment of the nitrile group enables it to participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[5]

-

Improved Pharmacokinetic Profile: The incorporation of a nitrile group can modulate a molecule's lipophilicity and metabolic stability, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.[3]

-

Covalent Inhibition: In some cases, the nitrile group can act as an electrophilic "warhead," forming a covalent bond with a nucleophilic residue in the active site of a target protein.[4]

Logical Pathway: Role of Nitrile Group in Drug Design

The Trimethylsilyl Group in Medicinal Chemistry

Organosilicon compounds are gaining increasing attention in drug discovery. The replacement of a carbon atom with a silicon atom, often referred to as a "silicon switch," can lead to significant changes in a molecule's physicochemical and biological properties. The trimethylsilyl group, in particular, can offer several advantages:

-

Increased Lipophilicity: The introduction of a silyl group generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes.

-

Metabolic Stability: The silicon-carbon bond is generally stable, but its presence can alter the metabolic profile of a drug candidate, potentially leading to a longer half-life.

-

Pro-drug Strategies: Silyl ethers are commonly used as protecting groups in organic synthesis and can be employed in pro-drug strategies, where the silyl group is cleaved in vivo to release the active drug.[2]

Logical Pathway: The "Silicon Switch" in Drug Discovery

References

- 1. chembk.com [chembk.com]

- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health and Safety Handling of 2-Cyanoethyltrimethylsilane

Compound Identification and Physical Properties

2-Cyanoethyltrimethylsilane is an organosilicon nitrile. The presence of the cyano group and the trimethylsilyl group dictates its reactivity and potential hazards.

| Property | Value |

| Chemical Name | This compound |

| Synonym | 3-(Trimethylsilyl)propionitrile |

| CAS Number | 18151-32-1 |

| Molecular Formula | C6H13NSi |

| Molecular Weight | 127.26 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~127 °C |

| Density | ~0.84 g/cm³ |

| Solubility | Soluble in organic solvents such as ethanol and ethers. |

Hazard Identification and Classification

Based on the analysis of its functional groups and data from related compounds, this compound should be handled as a hazardous substance with the following potential hazards:

-

Flammability: The compound is a flammable liquid and may form explosive vapor-air mixtures.[1]

-

Toxicity: The cyano group (-CN) is a significant concern. Organic nitriles can release highly toxic hydrogen cyanide (HCN) upon hydrolysis, combustion, or exposure to acids.[2] Ingestion, inhalation, and skin contact are all potential routes of exposure. For instance, the related compound Trimethylsilyl cyanide is fatal if swallowed, in contact with skin, or if inhaled.[2][3][4]

-

Health Hazards:

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[5] High-level exposure could potentially lead to symptoms similar to cyanide poisoning, which can affect the central nervous system and cardiovascular system.

-

Chronic Effects: The long-term health effects have not been thoroughly investigated.

-

A comparative hazard profile with related compounds is presented below:

| Hazard Statement | 2-Cyanoethyltriethoxysilane | Trimethylsilyl cyanide |

| Flammability | Combustible liquid[5] | Highly flammable liquid and vapor[3][4] |

| Acute Toxicity (Oral) | Not classified | Fatal if swallowed[3][4] |

| Acute Toxicity (Dermal) | Not classified | Fatal in contact with skin[3][4] |

| Acute Toxicity (Inhalation) | Not classified | Fatal if inhaled[3][4] |

| Eye Irritation | Causes serious eye irritation[5] | Not classified, but contact should be avoided[3] |

| Aquatic Toxicity | Not classified | Very toxic to aquatic life with long-lasting effects[3][4] |

| Specific Hazards | Reacts with water[5] | Reacts violently with water, liberating toxic gas[2][3] |

Handling and Storage

Given the potential hazards, stringent safety protocols must be followed:

-

Engineering Controls: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Use explosion-proof electrical and ventilation equipment.[2][3] Eyewash stations and safety showers must be readily accessible.[2]

-

Safe Handling Practices:

-

Do not breathe vapors or mists.[3]

-

Use only non-sparking tools and take precautionary measures against static discharge.[2][3][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4][6]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound may be moisture-sensitive.[2][3]

-

Never eat, drink, or smoke in work areas.[6]

-

Storage Conditions:

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[6][7]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and cyanides.[6]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |

Spill and Emergency Procedures

-

Spill Response:

-

Evacuate the area immediately and remove all ignition sources.[3]

-

Ensure adequate ventilation.

-

Wear full personal protective equipment, including respiratory protection.

-

Contain the spill using inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not allow the spill to enter drains.[3]

-

-

Fire Fighting:

Experimental Protocol: General Safe Usage in a Laboratory Setting

-

Preparation: Before starting, ensure the fume hood is functioning correctly and all necessary PPE is available and in good condition. Have spill containment materials and emergency contact information readily accessible.

-

Reagent Handling:

-

Transport the chemical in a secondary container.

-

Use a syringe or cannula for transferring the liquid under an inert atmosphere to prevent exposure to moisture and air.

-

Dispense the smallest amount necessary for the experiment.

-

-

Reaction Setup:

-

Set up the reaction apparatus within the fume hood.

-

Ensure all glassware is dry and the system is properly sealed.

-

-

Post-Reaction:

-

Quench the reaction carefully, being mindful of any potential exothermic processes or gas evolution.

-

Clean all contaminated glassware within the fume hood.

-

-

Waste Disposal: Dispose of all chemical waste and contaminated materials according to institutional and local regulations for hazardous waste.

Visualizations

Caption: Workflow for handling a this compound spill.

References

- 1. chembk.com [chembk.com]

- 2. 3-(TRIMETHYLSILYLOXY)PROPIONITRILE | 42202-44-8 [chemicalbook.com]

- 3. Trimethylsilyl cyanide | C4H9NSi | CID 82115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyltrimethoxysilane, 2-Cyanoethyltrimethoxysilane | Changfu Chemical [cfsilicones.com]

- 5. Trimethylsilyl Cyanide [commonorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]

The Dual Nature of Silylated Cyanides: A Technical Guide to the Mechanism of Action of Trimethylsilyl Cyanide in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of trimethylsilyl cyanide (TMSCN) in key organic reactions. While the initial query specified 2-Cyanoethyltrimethylsilane, the vast body of scientific literature points to trimethylsilyl cyanide as the premier reagent for silylated cyanation reactions, suggesting a likely interest in the latter's well-documented reactivity. This document clarifies the structural and functional distinctions between these two compounds and then delves into the intricate mechanisms of TMSCN in the cyanosilylation of carbonyls and the Strecker synthesis of α-aminonitriles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to equip researchers with a thorough understanding of this versatile reagent's role in the synthesis of valuable chemical intermediates.

Distinguishing this compound and Trimethylsilyl Cyanide

Before delving into the mechanistic details, it is crucial to differentiate between this compound and trimethylsilyl cyanide (TMSCN).

-

Trimethylsilyl cyanide (TMSCN) , with the chemical formula (CH₃)₃SiCN, is a volatile liquid where a cyanide group is directly bonded to a trimethylsilyl group.[1] It is a widely used reagent in organic synthesis, serving as a less hazardous substitute for hydrogen cyanide.[1]

-

This compound , with the formula (CH₃)₃SiCH₂CH₂CN, possesses an ethyl bridge between the trimethylsilyl group and the cyanide moiety. While it has applications as a building block in organic and materials chemistry due to the distinct functionalities of its cyano and trimethylsilyl groups, its role and mechanism as a direct cyanating agent are not as extensively documented as those of TMSCN.[2]

Given the user's request for an in-depth guide on the mechanism of action in cyanation reactions, this guide will focus on the well-established and mechanistically rich chemistry of trimethylsilyl cyanide (TMSCN) .

Core Applications and Mechanism of Action of Trimethylsilyl Cyanide

Trimethylsilyl cyanide is a versatile reagent primarily employed for the nucleophilic addition of a cyanide anion equivalent to various electrophiles. Its main applications lie in the formation of cyanohydrin silyl ethers from carbonyl compounds and α-aminonitriles from imines.

Cyanosilylation of Aldehydes and Ketones

The addition of TMSCN to aldehydes and ketones, known as cyanosilylation, yields O-silylated cyanohydrins.[1] This reaction is a cornerstone of organic synthesis as the products can be readily converted into valuable compounds such as α-hydroxy acids and β-amino alcohols.

The reaction is typically catalyzed by either a Lewis acid or a Lewis base.

Lewis Acid Catalysis: Lewis acids, such as zinc iodide (ZnI₂) or indium tribromide (InBr₃), activate the carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack by the cyanide.

Diagram 1: Lewis Acid-Catalyzed Cyanosilylation of an Aldehyde

Caption: Lewis acid activation of an aldehyde followed by nucleophilic attack of TMSCN.

Lewis Base Catalysis: Lewis bases, such as N-heterocyclic carbenes (NHCs) or cyanide ions, activate TMSCN by forming a hypervalent silicon species, which enhances the nucleophilicity of the cyanide group.[3]

Diagram 2: Lewis Base-Catalyzed Cyanosilylation Workflow

Caption: General workflow for Lewis base-catalyzed cyanosilylation.

Quantitative Data for Cyanosilylation of Carbonyls

| Substrate | Catalyst (mol%) | Time | Yield (%) | Reference |

| Benzaldehyde | Al(salen) complex (1) | 18 h | 95 | [2] |

| p-Tolualdehyde | Al(salen) complex (1) | 18 h | 96 | [2] |

| Acetophenone | K₂CO₃ (in DMF) | 30 min | 98 | [4] |

| Cyclohexanone | (Et₄N)₂[VO₂(CN)₃] (0.2) | 15 min | >99 | [5] |

| n-Hexanal | (Et₄N)₂[VO₂(CN)₃] (0.02) | 20 s | >99 | [5] |

| Benzaldehyde | N-Heterocyclic Carbene (0.5) | 5 min | 98 | [3] |

Strecker Synthesis of α-Aminonitriles

The Strecker synthesis is a three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile.[6] The use of TMSCN in this reaction is advantageous due to its higher reactivity and milder reaction conditions compared to traditional cyanide sources like KCN.[7] The reaction proceeds via the in-situ formation of an imine, which is then attacked by the cyanide nucleophile.

Diagram 3: The Strecker Reaction Pathway

Caption: The three-component Strecker reaction for α-aminonitrile synthesis.

Quantitative Data for the Strecker Reaction using TMSCN

| Aldehyde | Amine | Catalyst (mol%) | Time | Yield (%) | Reference |

| Benzaldehyde | Aniline | Indium (10) | 30 min | 97 | [6] |

| 4-Chlorobenzaldehyde | Aniline | Indium (10) | 30 min | 96 | [6] |

| Benzaldehyde | Benzylamine | Indium (10) | 1.5 h | 95 | [6] |

| Benzaldehyde | Aniline | [HMIm]OAc (50) | 5 min | 98 | [1] |

| Cinnamaldehyde | Aniline | [HMIm]OAc (50) | 10 min | 95 | [1] |

Experimental Protocols

General Procedure for the Cyanosilylation of an Aldehyde

Caution: Trimethylsilyl cyanide is highly toxic and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.

To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere is added the Lewis acid catalyst (e.g., ZnI₂, 0.1 mmol). The mixture is stirred for 5 minutes at room temperature. Trimethylsilyl cyanide (1.2 mmol) is then added dropwise via syringe. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for the One-Pot, Three-Component Strecker Reaction

Caution: Handle all reagents, especially TMSCN, with extreme care in a fume hood.

In a round-bottomed flask, the aldehyde (1.0 mmol), amine (1.0 mmol), and the catalyst (e.g., Indium powder, 10 mol%) are mixed in the solvent (e.g., water, 1 mL).[6] Trimethylsilyl cyanide (1.2 mmol) is then added to the mixture.[6] The resulting suspension is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford the crude α-aminonitrile, which can be further purified by crystallization or chromatography.[6]

Conclusion

Trimethylsilyl cyanide stands out as a powerful and versatile reagent in modern organic synthesis. Its mechanism of action, revolving around the facile delivery of a cyanide equivalent, is finely tunable through the use of Lewis acid or base catalysts. This allows for the efficient and high-yield synthesis of O-silylated cyanohydrins and α-aminonitriles, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals. A thorough understanding of the mechanistic pathways and experimental nuances detailed in this guide will empower researchers to effectively harness the synthetic potential of TMSCN in their scientific endeavors.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 3. Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05879G [pubs.rsc.org]

- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

discovery and historical development of 2-Cyanoethyltrimethylsilane

An In-depth Technical Guide to the Discovery and Historical Development of 2-Cyanoethyltrimethylsilane For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , also known as 3-(trimethylsilyl)propanenitrile. It details the seminal synthesis by Leo H. Sommer and his colleagues in 1953, including a meticulous breakdown of the experimental protocols for the key synthetic steps. Quantitative data from the original research is presented in a clear, tabular format for easy reference. Furthermore, this guide illustrates the core synthetic pathway using a DOT language diagram and discusses the subsequent evolution of synthetic methodologies and applications of this versatile organosilicon compound.

Introduction

This compound is an organosilicon compound of significant interest in organic synthesis and materials science. Its bifunctional nature, possessing both a reactive cyano group and a sterically influential trimethylsilyl group, allows for a wide range of chemical transformations. The trimethylsilyl group can act as a protecting group or influence the reactivity of the cyanoethyl moiety, making it a valuable building block in the synthesis of complex molecules. This guide delves into the origins of this compound, providing a detailed account of its first preparation and the foundational work that established its place in the canon of organosilicon chemistry.

The Pioneering Synthesis: Discovery by Sommer and Colleagues

The first documented synthesis of this compound was reported in 1953 by Leo H. Sommer, J. M. Masterson, O. W. Steward, and R. H. Leitheiser in their publication, "Organosilicon Compounds. XI. β- and γ-Cyano-, Carbomethoxy-, and Carboxy-alkylsilanes," in the Journal of the American Chemical Society. This work was part of a broader exploration into the synthesis and reactivity of functionalized alkylsilanes.

The synthesis was a two-step process, beginning with the hydrosilylation of acrylonitrile with trichlorosilane, followed by a Grignard reaction to replace the chlorine atoms with methyl groups.

Key Experimental Protocols

The following protocols are adapted from the original 1953 publication and provide a detailed methodology for the synthesis of this compound and its intermediate.

Step 1: Synthesis of β-Cyanoethyltrichlorosilane

-

Reaction: Hydrosilylation of acrylonitrile with trichlorosilane.

-

Procedure: A mixture of 212 g (4.0 moles) of acrylonitrile and 542 g (4.0 moles) of trichlorosilane was heated in a sealed glass tube at 200°C for 16 hours.

-

Purification: The reaction mixture was distilled to yield the crude product. Further fractional distillation under reduced pressure was performed to obtain pure β-cyanoethyltrichlorosilane.

Step 2: Synthesis of this compound (β-Cyanoethyltrimethylsilane)

-

Reaction: Grignard reaction of β-cyanoethyltrichlorosilane with methylmagnesium bromide.

-

Procedure: A solution of β-cyanoethyltrichlorosilane (188.5 g, 1.0 mole) in 500 ml of anhydrous ether was added dropwise to a stirred solution of methylmagnesium bromide, prepared from 97.2 g (4.0 moles) of magnesium and 380 g (4.0 moles) of methyl bromide in 1500 ml of anhydrous ether. The reaction mixture was maintained at reflux during the addition.

-

Work-up and Purification: After the addition was complete, the mixture was refluxed for an additional hour. The reaction mixture was then hydrolyzed by pouring it onto a mixture of crushed ice and hydrochloric acid. The ether layer was separated, washed with water, and dried over anhydrous calcium chloride. The ether was removed by distillation, and the residue was fractionally distilled under reduced pressure to yield this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key compounds as reported in the original 1953 study.

Table 1: Physical Properties and Yield of β-Cyanoethyltrichlorosilane

| Property | Value |

| Yield | 75% |

| Boiling Point | 93-94 °C at 20 mmHg |

| Density (d204) | 1.3339 g/cm3 |

| Refractive Index (n20D) | 1.4760 |

Table 2: Physical Properties and Yield of this compound

| Property | Value |

| Yield | 65% |

| Boiling Point | 183-184 °C at 743 mmHg |

| Density (d204) | 0.8411 g/cm3 |

| Refractive Index (n20D) | 1.4240 |

Visualization of the Synthetic Pathway

The logical flow of the original synthesis of this compound is depicted in the following diagram.

Caption: Original synthetic pathway to this compound.

Historical Development and Modern Methodologies

Following the pioneering work of Sommer and his team, the synthesis and application of this compound have seen considerable development. The initial hydrosilylation step, performed under high temperature and pressure, has been largely superseded by catalyst-based methods.

-

Catalytic Hydrosilylation: The discovery of platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆), revolutionized hydrosilylation reactions. These catalysts allow the reaction to proceed under much milder conditions with higher selectivity and yields. Other transition metal catalysts based on rhodium, iridium, and nickel have also been developed for this transformation.

-

Alternative Synthetic Routes: While the two-step approach from acrylonitrile remains a primary route, other methods have been explored. These include the reaction of (3-halopropyl)trimethylsilanes with cyanide salts.

The applications of this compound have also expanded significantly. It is utilized in:

-

Organic Synthesis: As a precursor to various functionalized organosilanes and as a protected form of propionitrile. The cyano group can be readily converted to amines, carboxylic acids, and other functional groups.

-

Materials Science: In the synthesis of silicon-containing polymers and as a surface modification agent for materials like silica gel.

Conclusion

The discovery of this compound by Leo H. Sommer and his collaborators in 1953 was a significant milestone in organosilicon chemistry. Their detailed investigation laid the groundwork for future research and development in this field. The evolution of its synthesis from a high-pressure thermal process to efficient catalytic methods highlights the progress in synthetic chemistry. Today, this compound continues to be a valuable and versatile compound for researchers and professionals in various scientific disciplines.

Methodological & Application

Application Notes and Protocols: 2-Cyanoethyltrimethylsilane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethyltrimethylsilane, also known as 3-(trimethylsilyl)propanenitrile, is an organosilicon compound with the potential for unique applications in organic synthesis.[1] While not as commonly employed as other cyanating agents like trimethylsilyl cyanide (TMSCN) or acrylonitrile, its structure, featuring both a cyano group and a trimethylsilyl moiety, offers distinct reactivity patterns that can be exploited in specialized synthetic strategies.[2] This document provides an overview of its synthesis, potential applications based on its chemical properties, and detailed protocols for its hypothetical use in key organic transformations.

The strategic placement of the trimethylsilyl group beta to the nitrile functionality is key to its reactivity. This arrangement can stabilize a positive charge on the β-carbon through hyperconjugation, a phenomenon known as the β-silicon effect.[2][3] This electronic feature, combined with the inherent reactivity of the nitrile group, suggests its utility in addition reactions and as a precursor to various functional groups.

Synthesis of this compound

The most common laboratory and industrial-scale synthesis of this compound involves the nucleophilic silylation of acrylonitrile with trimethylsilyl chloride.[2] This reaction is typically base-catalyzed.

Experimental Protocol: Synthesis of this compound

Reaction:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acrylonitrile | 53.06 | 5.31 g (6.6 mL) | 0.1 |

| Trimethylsilyl chloride | 108.64 | 10.86 g (12.7 mL) | 0.1 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 0.011 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.44 g, 0.011 mol, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil and then suspend it in anhydrous THF (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of acrylonitrile (5.31 g, 0.1 mol) in anhydrous THF (20 mL) to the stirred suspension over 30 minutes.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Add trimethylsilyl chloride (10.86 g, 0.1 mol) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Applications in Organic Synthesis

While specific, documented applications of this compound are not abundant, its structure suggests several potential uses in organic synthesis, primarily leveraging the β-silicon effect and the reactivity of the nitrile group.

Michael Addition Reactions (as a Michael Acceptor Precursor)

Under fluoride activation, this compound can act as a masked equivalent of acrylonitrile in Michael addition reactions. The fluoride ion attacks the silicon atom, leading to the in-situ generation of a carbanion that can eliminate the silyl group to form acrylonitrile, which then undergoes Michael addition with a suitable nucleophile.

Proposed Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 127.26 | 1.27 g | 0.01 |

| Piperidine | 85.15 | 0.85 g (0.98 mL) | 0.01 |

| Tetrabutylammonium fluoride (TBAF) (1M in THF) | - | 1 mL | 0.001 |

| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |

Procedure:

-

To a stirred solution of this compound (1.27 g, 0.01 mol) and piperidine (0.85 g, 0.01 mol) in anhydrous THF (20 mL) at room temperature, add TBAF (1 mL of a 1M solution in THF, 0.001 mol) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired β-aminonitrile.

Use in Free-Radical Reactions

Research has indicated that this compound exhibits high reactivity in free-radical reactions, suggesting the existence of a σπ captodative effect.[4] This effect stabilizes a radical intermediate by the synergistic action of an electron-withdrawing group (cyano) and an electron-donating group (the trimethylsilylmethyl group). This suggests its potential use in radical-mediated C-C bond formation.

Caption: Workflow for exploring radical reactions of this compound.

Ritter-Type Reactions

The β-silicon effect can be exploited to facilitate the formation of a β-carbocation, which can then be trapped by a nitrile in a Ritter-type reaction to form an N-alkyl amide after hydrolysis.[5][6] This would involve the reaction of this compound with an electrophile that can induce the formation of a carbocation at the β-position.

Proposed Signaling Pathway for a Ritter-Type Reaction:

Caption: Proposed pathway for a Ritter-type reaction involving this compound.

Quantitative Data Summary (Illustrative)

Due to the limited availability of specific quantitative data for this compound in the literature, the following table provides an illustrative comparison of expected yields for reactions where it might be used, in contrast to more established reagents. These are hypothetical values based on general reaction efficiencies.

| Reaction Type | Reagent | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Michael Addition | This compound | Cyclohexenone | TBAF | THF | 25 | 12 | 60-70 (Est.) |

| Michael Addition | Acrylonitrile | Cyclohexenone | Et₃N | Ethanol | 25 | 4 | >90 |

| Cyanosilylation | TMSCN | Benzaldehyde | ZnI₂ | CH₂Cl₂ | 0 | 1 | >95 |

| Ritter Reaction | This compound | t-Butanol/H₂SO₄ | - | Acetonitrile | 25 | 24 | 40-50 (Est.) |

| Ritter Reaction | Acetonitrile | t-Butanol/H₂SO₄ | - | - | 25 | 2 | >80 |

Conclusion

This compound is a reagent with untapped potential in organic synthesis. Its unique electronic properties, stemming from the β-silicon effect, suggest its utility in reactions proceeding through carbocationic or radical intermediates. While it may not replace more common C1 and C3 synthons like TMSCN and acrylonitrile in all applications, it offers a different reactivity profile that could be advantageous in specific synthetic contexts, particularly where modulation of reactivity through the silyl group is desired. Further research into the reaction scope and optimization of protocols for this compound is warranted to fully explore its synthetic utility for researchers, scientists, and drug development professionals.

References

- 1. This compound | C6H13NSi | CID 12473548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18151-32-1 | Benchchem [benchchem.com]

- 3. documentsdelivered.com [documentsdelivered.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Ritter Reaction [organic-chemistry.org]

- 6. Ritter reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 2-Cyanoethyltrimethylsilane as a Cyanoethylating Agent

Disclaimer: While the request specifies 2-cyanoethyltrimethylsilane as a cyanoethylating agent, a thorough review of the scientific literature did not yield established protocols for its use in this capacity. The common and well-documented method for introducing a 2-cyanoethyl group onto a substrate is through a Michael addition reaction with acrylonitrile.[1][2] This document provides detailed protocols for the cyanoethylation of alcohols and amines using acrylonitrile, which is the standard and widely accepted procedure for this transformation.

Introduction

Cyanoethylation is a significant chemical reaction in organic synthesis that involves the addition of a 2-cyanoethyl group (-CH₂CH₂CN) to a molecule.[2] This process is typically achieved by reacting a compound containing an active hydrogen atom, such as an alcohol, amine, or thiol, with acrylonitrile in the presence of a catalyst.[1][2] The reaction proceeds via a Michael addition mechanism.[1] The introduction of the cyanoethyl group can modify the solubility, reactivity, and biological activity of the parent molecule, making cyanoethylation a valuable tool in drug development and materials science.

Mechanism of Cyanoethylation

The cyanoethylation of nucleophiles with acrylonitrile is generally base-catalyzed. The base abstracts a proton from the nucleophile (e.g., an alcohol or amine) to generate a more potent nucleophile, which then attacks the β-carbon of the electron-deficient acrylonitrile. Subsequent protonation yields the 2-cyanoethylated product.

Here is a generalized workflow for a base-catalyzed cyanoethylation reaction:

Caption: General workflow for a typical cyanoethylation reaction.

Experimental Protocols

1. Cyanoethylation of an Alcohol

This protocol describes the cyanoethylation of polytetrahydrofuran, as an example of an alcohol-containing substrate.[3]

Materials:

-

Polytetrahydrofuran (e.g., MW 2000)

-

Acrylonitrile

-

Potassium fluoride on alumina (40% KF/alumina)

-

Glyme (1,2-dimethoxyethane)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 150 g (75 mmol) of polytetrahydrofuran (MW 2000) and 6.0 g of 40% KF/alumina catalyst.

-

Heat the mixture with stirring.

-

Add 11.9 g (224 mmol) of acrylonitrile dropwise to the mixture over 9 minutes, maintaining the reaction temperature between 55-64 °C.[3]

-

After the addition is complete, continue stirring the mixture for 2 hours at a temperature of 47-57 °C.[3]

-

Cool the reaction mixture and dissolve it in glyme.

-

Filter the mixture to remove the solid catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 80-90 °C for 2 hours to remove the solvent and any unreacted acrylonitrile, yielding the cyanoethylated product.[3]

2. Cyanoethylation of an Aromatic Amine

This protocol is a general procedure for the cyanoethylation of aromatic amines.

Materials:

-

Aromatic amine (e.g., aniline)

-

Acrylonitrile

-

Silica-alumina catalyst (5-50% alumina content)

Equipment:

-

High-pressure reactor equipped with a stirrer and heating system

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Charge the high-pressure reactor with the aromatic amine and the silica-alumina catalyst. The catalyst should be present in an amount of 1 to 20 percent by weight, based on the aromatic amine.[4]

-

Add acrylonitrile to the reactor. An excess of acrylonitrile is generally used to ensure high conversion of the aromatic amine.[4]

-

Seal the reactor and heat the mixture to a temperature between 80 °C and 300 °C while stirring.[4]

-

Maintain the reaction at the desired temperature for a sufficient time to achieve the desired conversion.

-

After the reaction is complete, cool the reactor and vent any excess pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The cyanoethylated aromatic amine can be recovered from the filtrate by distillation under reduced pressure.

Data Presentation

Table 1: Reaction Conditions for Cyanoethylation of Alcohols

| Substrate | Catalyst | Acrylonitrile to OH Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| Polytetrahydrofuran (MW 2000) | 40% KF/alumina | 3:1 | 47-57 | 2 | - | [3] |

| Polypropylene glycol (PPG-400) | 40% KF/alumina | 3:1 | 24-38 | 2 | - | [3] |

| Polyethylene glycol (PEG-2000) | 40% KF/alumina | 3:1 | 47-57 | 2 | - | [3] |

| Various Alcohols | Alkali metal alkoxides | - | Varies | Varies | - | [5] |

Table 2: Catalysts for Cyanoethylation of Amines

| Amine Type | Catalyst | Reaction Conditions | Product | Reference |

| Aromatic amines | Silica-alumina | Liquid phase, 80-300 °C | N-monocyanoethylated amines | [4] |

| Aromatic amines | Acidic catalysts (acetic acid, CuCl, Cu(OAc)₂) | - | N-cyanoethylated amines | [4] |

| Aromatic amines | Strong mineral acid salt of the amine | Aqueous medium, heating | Cyanoethylamino-substituted aromatic compounds | [6] |

Signaling Pathway Diagram

The following diagram illustrates the base-catalyzed mechanism of cyanoethylation for a generic nucleophile (Nu-H).

Caption: Mechanism of base-catalyzed cyanoethylation.

Safety Precautions

Acrylonitrile is a toxic and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Alkali metal alkoxides and strong bases are corrosive and should be handled with care.

References

- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. US5159101A - Cyanoethylation of alcohols - Google Patents [patents.google.com]

- 4. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]

- 5. cris.tau.ac.il [cris.tau.ac.il]

- 6. US3231601A - Process for the cyanoethylation of aromatic amines - Google Patents [patents.google.com]

Application Notes and Protocols for the Derivatization of Alcohols and Amines

A Note on 2-Cyanoethyltrimethylsilane: While these application notes focus on the versatile reagent Trimethylsilyl Cyanide (TMSCN), it is important to address the initial topic of this compound. Extensive research did not yield specific protocols for the direct derivatization of alcohols and amines using this compound for analytical or synthetic preparatory purposes. This reagent is primarily utilized in materials science and as a strategic component in organic synthesis due to the distinct functionalities of its cyano and trimethylsilyl groups[1]. Researchers seeking to derivatize alcohols and amines for applications such as GC-MS analysis or for synthetic modifications will find Trimethylsilyl Cyanide (TMSCN) to be a widely documented and effective alternative.

Derivatization with Trimethylsilyl Cyanide (TMSCN)

Trimethylsilyl cyanide (TMSCN) is a versatile reagent in organic chemistry, widely employed for the derivatization of alcohols and amines. This process, known as silylation or cyanation, converts polar functional groups into less polar, more volatile, and thermally stable derivatives. Such modifications are crucial for a range of applications, from enhancing analyte detection in gas chromatography-mass spectrometry (GC-MS) to creating key intermediates in pharmaceutical drug development.[2][3][4]

For alcohols, derivatization with TMSCN can proceed via cyanation, where the hydroxyl group is replaced by a nitrile group, a transformation particularly useful in the synthesis of α-aryl nitriles which are precursors to many pharmaceutical compounds.[3] This reaction is typically catalyzed by a Lewis acid and is noted for its mild conditions and rapid reaction times.[3]

In the case of amines, TMSCN is used in oxidative N-cyanation reactions to produce disubstituted cyanamides.[5] This method provides a safer alternative to highly toxic cyanogen halides and is valuable in medicinal chemistry for the synthesis of ureas, thioureas, and various heterocyclic compounds.[5]

The resulting silyl and cyano derivatives exhibit improved chromatographic properties, such as reduced tailing and enhanced volatility, leading to better separation and detection in analytical applications.[4][6]

Data Presentation: Cyanation of Alcohols and Amines with TMSCN

The following tables summarize the reaction conditions and yields for the cyanation of various alcohol and amine substrates using Trimethylsilyl Cyanide (TMSCN), as reported in the literature.

Table 1: Lewis Acid-Catalyzed Cyanation of Benzylic Alcohols with TMSCN [3]

| Substrate (Alcohol) | Catalyst (mol%) | Reaction Time (min) | Yield (%) |

| 1-Phenylethanol | InBr₃ (5) | 5 | 99 |

| 1-(4-Methoxyphenyl)ethanol | InBr₃ (5) | 5 | 98 |

| 1-(4-Chlorophenyl)ethanol | InBr₃ (5) | 10 | 95 |

| Diphenylmethanol | InBr₃ (10) | 15 | 92 |

| 1-Naphthylethanol | InBr₃ (5) | 5 | 97 |

| Allyl alcohol | InBr₃ (10) | 30 | 46 |

Table 2: Oxidative N-Cyanation of Secondary Amines with TMSCN and NaClO [5]

| Substrate (Amine) | Reaction Time (h) | Yield (%) |

| N-Benzyl-4-methoxyaniline | 24 | 95 |

| N-Benzyl-4-fluoroaniline | 24 | 92 |

| N-Benzyl-4-chloroaniline | 24 | 90 |

| Dibenzylamine | 24 | 85 |

| N-Phenylbenzylamine | 48 | 88 |

| Di-n-butylamine | 24 | 91 |

Experimental Protocols

Protocol 1: Direct Cyanation of Benzylic Alcohols with TMSCN

This protocol describes a method for the synthesis of α-aryl nitriles from benzylic alcohols using TMSCN and an Indium(III) bromide catalyst.[3]

Materials:

-

Benzylic alcohol (1.0 mmol)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

-

Indium(III) bromide (InBr₃) (0.05 - 0.10 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzylic alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Add the Indium(III) bromide catalyst (5-10 mol%) to the solution.

-

Stir the mixture at room temperature.

-

Slowly add trimethylsilyl cyanide (1.2 mmol) to the reaction mixture using a syringe.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 5 to 30 minutes.[3]

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the corresponding nitrile.

Protocol 2: Oxidative N-Cyanation of Secondary Amines with TMSCN

This protocol details the synthesis of disubstituted cyanamides from secondary amines using TMSCN and sodium hypochlorite (household bleach).[5]

Materials:

-

Secondary amine (0.1 mmol)

-

Trimethylsilyl cyanide (TMSCN) (0.2 mmol)

-

Household bleach (NaClO, 10-15% aqueous solution) (0.3 mmol)

-

Acetonitrile (CH₃CN) (1 mL)

-

Vial

-

Magnetic stirrer

Procedure:

-

In a vial, dissolve the secondary amine (0.1 mmol) in acetonitrile (1 mL).

-

Add trimethylsilyl cyanide (0.2 mmol) to the solution.

-

While stirring, add the aqueous sodium hypochlorite solution (0.3 mmol). The reaction between NaClO and TMSCN can be exothermic.[5]

-

Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting cyanamide by flash column chromatography.

Visualizations

Caption: Workflow for the direct cyanation of benzylic alcohols with TMSCN.

Caption: Workflow for the oxidative N-cyanation of secondary amines with TMSCN.

References

- 1. This compound | 18151-32-1 | Benchchem [benchchem.com]

- 2. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]

- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 5. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

Application Notes and Protocols for Solid-Phase DNA Synthesis: A Comprehensive Guide

Introduction

Solid-phase synthesis is the cornerstone of modern molecular biology and drug development, enabling the rapid and automated chemical synthesis of oligonucleotides. This methodology relies on the sequential addition of nucleotide building blocks to a growing chain attached to a solid support. A key aspect of this process is the use of protecting groups to prevent unwanted side reactions. While the specific reagent "2-Cyanoethyltrimethylsilane" is not documented as a standard reagent in mainstream solid-phase DNA synthesis protocols, this document will provide a comprehensive overview of the widely employed phosphoramidite chemistry. Special attention will be given to the role of the 2-cyanoethyl group, a critical component for phosphate protection, and the general principles of capping and other key steps in the synthesis cycle.

These notes are intended for researchers, scientists, and drug development professionals involved in the synthesis and application of custom oligonucleotides.

The Solid-Phase DNA Synthesis Cycle

Solid-phase DNA synthesis using the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain. The synthesis proceeds in the 3' to 5' direction. The four main steps in each cycle are:

-

Detritylation (Deblocking): Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) from the nucleotide bound to the solid support.

-

Coupling: Activation and coupling of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (shorter, incorrect sequences).

-

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Key Reagents and Their Roles

A variety of chemical reagents are essential for the successful execution of each step in the synthesis cycle.

| Step | Reagent Class | Specific Example(s) | Function |

| Detritylation | Acidic Solution | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Removes the acid-labile 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling reaction. |

| Coupling | Phosphoramidite Monomers | dN-Phosphoramidites (dA, dG, dC, dT) | The building blocks of the DNA chain. |

| Activator | 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) in Acetonitrile | Protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group for the coupling reaction. | |

| Capping | Capping Reagent A | Acetic Anhydride in Tetrahydrofuran (THF) or Acetonitrile | Acetylates unreacted 5'-hydroxyl groups. |

| Capping Reagent B | N-Methylimidazole (NMI) in THF or Acetonitrile | Catalyzes the acetylation reaction. | |

| Oxidation | Oxidizing Solution | Iodine (I₂) in a mixture of THF, water, and pyridine or lutidine | Oxidizes the phosphite triester to a stable phosphate triester. |

| Phosphate Protection | Protecting Group | 2-Cyanoethyl | Protects the phosphate backbone from undesired side reactions during synthesis. It is removed during the final deprotection step.[1][2] |

Experimental Protocols

Protocol 1: Standard Solid-Phase DNA Synthesis Cycle

This protocol outlines the steps for a single cycle of nucleotide addition on an automated DNA synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

-

Anhydrous acetonitrile.

-

Detritylation solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Phosphoramidite solutions (dA, dG, dC, dT) in anhydrous acetonitrile (e.g., 0.1 M).

-

Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Capping Reagent A: Acetic Anhydride/Lutidine/THF (1:1:8 v/v/v).

-

Capping Reagent B: 16% N-Methylimidazole in THF (v/v).

-

Oxidizer solution: 0.02 M Iodine in THF/Pyridine/Water (7:2:1 v/v/v).

-

Washing solvent: Acetonitrile.

Procedure:

-

Column Preparation: The synthesis column containing the CPG support is placed on the automated synthesizer.

-